3-Bromo-2-hydroxy-2-cyclohexen-1-one

Description

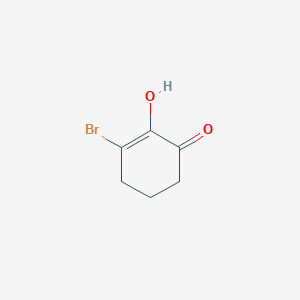

3-Bromo-2-hydroxy-2-cyclohexen-1-one is a brominated cyclohexenone derivative characterized by a hydroxyl (-OH) group at position 2 and a bromine atom at position 3 on the cyclohexenone ring. Cyclohexenones with bromo and hydroxy substituents are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and enantioselective catalysts. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity, while bromine facilitates electrophilic substitution or elimination reactions .

Properties

CAS No. |

10324-65-9 |

|---|---|

Molecular Formula |

C6H7BrO2 |

Molecular Weight |

191.02 g/mol |

IUPAC Name |

3-bromo-2-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 |

InChI Key |

MRXKMDGGQDIKQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C(=O)C1)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-bromo-2-hydroxy-2-cyclohexen-1-one with key analogues, focusing on molecular properties, substituent effects, and applications.

Substituent Effects and Functional Group Analysis

Key Observations:

Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogues like 3-bromo-2-methyl-2-cyclohexen-1-one (logP = 1.7) . This enhances solubility in polar solvents (e.g., water, methanol). The amino derivative (1-amino-2-bromocyclohexene-3-one) exhibits basicity, enabling solubility in acidic media via protonation .

Reactivity :

- The hydroxyl group in the target compound may participate in hydrogen bonding or act as a leaving group in substitution reactions. In contrast, the methoxy group in 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one provides electron-donating effects, stabilizing intermediates in enzymatic synthesis .

- Bromine at position 3 facilitates electrophilic aromatic substitution or elimination, common in cross-coupling reactions.

Synthetic Routes: Enzymatic methods (e.g., manganese(III)-mediated acetoxylation) are effective for synthesizing hydroxy/methoxy-substituted derivatives with high enantiopurity . Methyl or amino substituents require alternative strategies, such as Friedel-Crafts alkylation or reductive amination .

Physical and Spectral Data

- Hydroxyl and methoxy groups elevate boiling points via intermolecular hydrogen bonding (data inferred from analogous alcohols).

- Spectroscopic Features: Hydroxy-substituted cyclohexenones show IR absorption at ~3350 cm⁻¹ (O-H stretch) and 1675 cm⁻¹ (C=O stretch) . Bromine atoms contribute distinct ¹H-NMR splitting patterns (e.g., coupling constants ~6–8 Hz for vicinal protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.